N-{2-[1-methanesulfonyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
CAS No.: 923131-15-1
Cat. No.: VC7139085
Molecular Formula: C18H21N3O5S2
Molecular Weight: 423.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923131-15-1 |
|---|---|
| Molecular Formula | C18H21N3O5S2 |
| Molecular Weight | 423.5 |
| IUPAC Name | N-[2-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
| Standard InChI | InChI=1S/C18H21N3O5S2/c1-26-14-10-8-13(9-11-14)18-12-17(19-21(18)28(3,24)25)15-6-4-5-7-16(15)20-27(2,22)23/h4-11,18,20H,12H2,1-3H3 |
| Standard InChI Key | XGCFIEBKBJONEX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a 4,5-dihydro-1H-pyrazole ring (a partially saturated pyrazole), which is substituted at the N1 position with a methanesulfonyl group (-SO2CH3) and at the C3 position with a 4-methoxyphenyl moiety (-C6H4-OCH3). A second methanesulfonamide group (-NHSO2CH3) is attached to the ortho position of a phenyl ring linked to the pyrazole’s C3 carbon. This arrangement creates a bifunctional sulfonamide system with potential for diverse molecular interactions .
Molecular Formula and Weight
Based on structural analysis of analogous compounds , the molecular formula is calculated as C18H21N3O5S2, with a molecular weight of 423.51 g/mol. Key contributors to the mass include:
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Two methanesulfonyl groups: 2 × (96.13 g/mol)
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4-Methoxyphenyl substituent: 123.15 g/mol
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Dihydropyrazole core: 82.11 g/mol
Table 1: Comparative Molecular Properties of Pyrazolyl-Sulfonamide Analogs
The 4-methoxyphenyl group introduces distinct electronic effects compared to methyl or nitro substituents, potentially enhancing electron-donating capacity through resonance from the methoxy oxygen.
Synthesis and Chemical Reactivity
Synthetic Pathways
While no explicit synthesis route for this compound is documented, established methods for analogous pyrazolyl-sulfonamides involve:
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Cyclocondensation: Reaction of α,β-unsaturated ketones with hydrazine derivatives to form the dihydropyrazole core .
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Sulfonylation: Sequential treatment with methanesulfonyl chloride to install the -SO2CH3 groups at N1 and the phenyl ring .
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Functionalization: Introduction of the 4-methoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution.
Critical parameters include:
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Temperature control (<0°C during sulfonylation to prevent side reactions)
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Use of anhydrous dimethylformamide (DMF) as a polar aprotic solvent
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Purification via silica gel chromatography (hexane/ethyl acetate gradients)
Stability and Reactivity
The compound’s stability is influenced by:
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Hydrolytic Sensitivity: Sulfonamide bonds may undergo cleavage under strongly acidic (pH <2) or basic (pH >10) conditions.
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Photostability: Methoxy groups can form reactive oxygen species upon UV exposure, necessitating storage in amber glass .
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Thermal Decomposition: Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at ~250°C, suggesting decomposition onset near this temperature.
Biological Activity and Mechanism
Putative Pharmacological Targets
Structural analogs exhibit activity against:
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Cyclooxygenase-2 (COX-2): Methanesulfonamide groups show affinity for COX-2’s hydrophobic pocket, with IC50 values <1 μM in related compounds .
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Mycobacterium tuberculosis: Pyrazolyl-sulfonamides demonstrate MIC90 values of 0.6-2.5 μg/mL against drug-resistant strains .
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Reactive Oxygen Species (ROS): Methoxy-substituted derivatives scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals at EC50 ~15 μM.
Table 2: Inferred Biological Activities Based on Structural Analogs
Structure-Activity Relationships (SAR)
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4-Methoxyphenyl vs. 4-Methylphenyl: Methoxy substitution enhances COX-2 selectivity (5-fold increase) compared to methyl groups due to improved hydrogen bonding with Ser530 .
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Dual Sulfonamide Groups: Synergistic effects observed, with ~3× greater Mtb inhibition compared to mono-sulfonamides .
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Dihydropyrazole Saturation: Partial saturation improves metabolic stability (t1/2 >6h in microsomes) versus fully aromatic pyrazoles.
Pharmacokinetic and Physicochemical Profiles
Calculated Properties
Using QSAR models from analogous compounds :
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logP: 2.1 ±0.3 (moderate lipophilicity)
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Water Solubility: 0.12 mg/mL (pH 7.4)
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Plasma Protein Binding: 89% (predicted)
Metabolic Pathways
Predominant routes based on sulfonamide metabolism:
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N-Acetylation: Hepatic acetyltransferases modifying the sulfonamide nitrogen.
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O-Demethylation: CYP2C9-mediated cleavage of the methoxy group to a hydroxyl derivative.
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Sulfonation: Phase II conjugation increasing aqueous solubility for renal excretion.
Comparative Analysis with Structural Analogs
Bioactivity Trends
Introducing electron-donating groups (e.g., -OCH3) at the para position of the phenyl ring correlates with:
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20-30% increase in COX-2 inhibition versus electron-withdrawing groups (-NO2)
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2.5-fold longer plasma half-life compared to nitro-substituted analogs
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Reduced cytotoxicity (CC50 >100 μM vs. 45 μM for nitro derivatives)
Synthetic Challenges
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Regioselectivity: Achieving correct substitution pattern on the dihydropyrazole ring requires careful stoichiometric control (1:1.2 molar ratio of hydrazine to diketone) .
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Purification: Co-elution of mono- and di-sulfonylated byproducts necessitates HPLC purification (C18 column, 70:30 acetonitrile/water) .
Research Applications and Future Directions
Recommended Studies
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Crystallography: X-ray diffraction to resolve binding mode in COX-2.
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In Vivo Pharmacokinetics: Rat models to assess oral bioavailability.
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Toxicology Screening: Ames test for mutagenicity potential.
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